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Compound of Interest

Compound Name: Cdk/hdac-IN-2

Cat. No.: B15140864 Get Quote

An in-depth analysis of the publicly available scientific literature and vendor-supplied data

reveals that Cdk/hdac-IN-2 is a dual inhibitor targeting Cyclin-dependent kinases (CDKs) and

Histone deacetylases (HDACs). Specifically, it has been identified as an inhibitor of CDK1 and

CDK2, as well as HDAC1, HDAC2, and HDAC3. While detailed primary research articles

outlining the specific discovery, synthesis, and comprehensive biological evaluation of

Cdk/hdac-IN-2 are not readily available, this technical guide synthesizes the known information

and extrapolates the expected mechanism of action, experimental validation workflows, and

signaling pathways based on well-characterized dual CDK/HDAC inhibitors with similar target

profiles.

Core Mechanism of Action
Cdk/hdac-IN-2 exerts its anti-proliferative effects through the simultaneous inhibition of two

critical classes of enzymes involved in cell cycle regulation and gene expression.

CDK Inhibition: By targeting CDK1 and CDK2, the compound directly interferes with cell

cycle progression. CDK1 is essential for the G2/M transition, while CDK2 plays a crucial role

in the G1/S transition. Their inhibition leads to cell cycle arrest, preventing cancer cells from

dividing and proliferating.[1][2]

HDAC Inhibition: The inhibition of class I HDACs (HDAC1, 2, and 3) results in the

hyperacetylation of histone and non-histone proteins.[3] This epigenetic modification leads to

a more open chromatin structure, allowing for the transcription of tumor suppressor genes

that are often silenced in cancer cells. A key target is the gene encoding the CDK inhibitor
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p21, which, when upregulated, further reinforces cell cycle arrest.[2] Hyperacetylation of non-

histone proteins, such as p53, can also stabilize them and promote apoptosis.[3]

The synergistic effect of inhibiting both CDKs and HDACs is a promising strategy in cancer

therapy. HDAC inhibition can sensitize cancer cells to the effects of CDK inhibitors, potentially

overcoming drug resistance.[4][5] This dual-action approach leads to a robust induction of cell

cycle arrest (primarily at the G2/M phase as reported for Cdk/hdac-IN-2) and apoptosis.[1][6]

Quantitative Data
Specific IC50 values for Cdk/hdac-IN-2 are not publicly available. For illustrative purposes, the

following table presents representative data for a well-characterized dual CDK/HDAC inhibitor,

compound 11k, which targets CDK4 and multiple HDAC isoforms.[7] This demonstrates how

such data is typically presented.

Table 1: Representative Enzymatic Inhibitory Activities (Compound 11k)[7]

Target IC50 (nM)

CDK4 23.59

HDAC1 61.11

HDAC2 80.62

| HDAC6 | 45.33 |

Table 2: Representative Anti-proliferative Activities (Compound 11k)[7]

Cell Line Cancer Type IC50 (µM)

H460 Non-small cell lung 1.20

MDA-MB-468 Breast 1.34

HCT116 Colon 2.07

| HepG2 | Liver | 2.66 |
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Signaling Pathways
The mechanism of Cdk/hdac-IN-2 involves the perturbation of key signaling pathways that

control cell division and survival. The diagram below illustrates the central nodes of these

pathways and the points of intervention by the inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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